molecular formula C17H18N2O3 B2808600 N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide CAS No. 343372-61-2

N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide

Cat. No. B2808600
CAS RN: 343372-61-2
M. Wt: 298.342
InChI Key: CDBOVUJVTMSCMF-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide is a chemical compound with the molecular formula C17H18N2O3 . It has an average mass of 298.336 Da and a monoisotopic mass of 298.131744 Da . This compound is a member of benzamides.


Molecular Structure Analysis

The molecular structure of N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide consists of 17 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Structural Studies and Synthesis

  • Research on structurally related compounds, such as Tinuvin P analogs and various benzamides, has focused on their synthesis and molecular characterization. For instance, Claramunt et al. (2007) conducted structural studies of two Tinuvin P analogs, providing insights into the synthesis and structural analysis of related aromatic compounds, which could be relevant to understanding the properties and applications of "N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide" (Claramunt et al., 2007).

Material Science and Polymer Research

  • The synthesis and characterization of new polyamides derived from complex diamines, as investigated by Liaw et al. (2002), demonstrate the potential of aromatic compounds in material science, especially in creating highly soluble and thermally stable polymers (Liaw et al., 2002). Such research could imply applications for "N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide" in the development of new materials with specific properties.

Medicinal Chemistry and Biological Activity

  • Although direct information on the biological activity of "N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide" was not found, studies on related benzamides, like the anticonvulsant screening of N-(2,6-dimethylphenyl)-substituted benzamides by Afolabi and Okolie (2013), indicate the relevance of benzamide derivatives in drug development, particularly in the design of new anticonvulsant drugs (Afolabi & Okolie, 2013).

Photophysical Properties and Fluorescence

  • Research on compounds with dimethylphenyl groups, as in the study by Hirano et al. (2012), which investigated the fluorescent properties of Cypridina oxyluciferin analogs, highlights the potential of benzamide derivatives in the development of fluorescent dyes and probes for biochemical applications (Hirano et al., 2012).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-9-13(2)11-15(10-12)18-17(20)16-6-4-3-5-14(16)7-8-19(21)22/h3-6,9-11H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBOVUJVTMSCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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